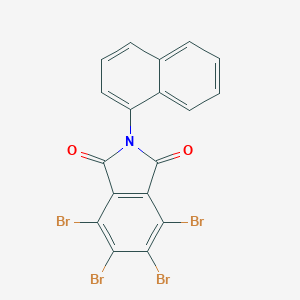
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of four bromine atoms and a naphthyl group attached to an isoindole-dione core, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.
科学的研究の応用
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4,5,6,7-tetrabromo-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-phenyl-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is unique due to the specific positioning of the naphthyl group and the presence of four bromine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activities set it apart from similar compounds, providing opportunities for further research and development.
特性
分子式 |
C18H7Br4NO2 |
|---|---|
分子量 |
588.9g/mol |
IUPAC名 |
4,5,6,7-tetrabromo-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H7Br4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)23(17(11)24)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChIキー |
TVILQPCZOCDNPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


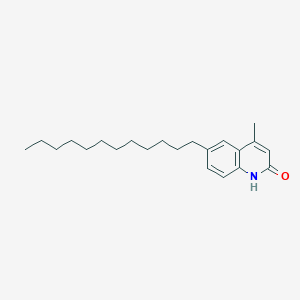

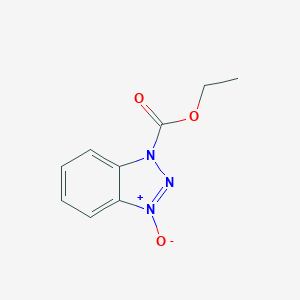
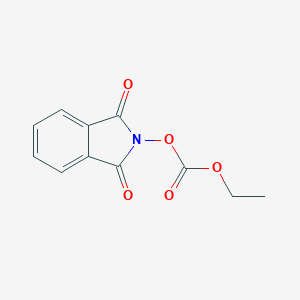
![3,3'-[(2,2',3,3',5,5',6,6'-Octafluorobiphenyl-4,4'-diyl)bis(oxy)]dianiline](/img/structure/B376994.png)
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
![2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B376998.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)
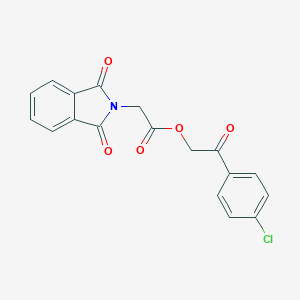
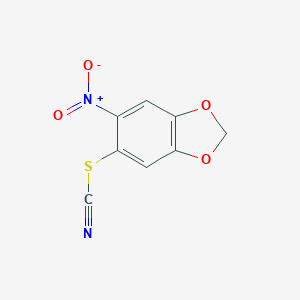
![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)
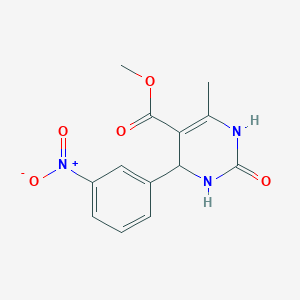
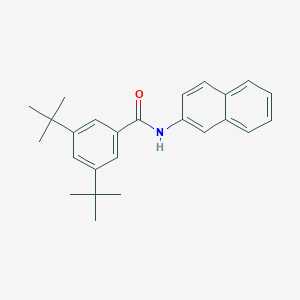
![4-[2-(4-Chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B376993.png)
